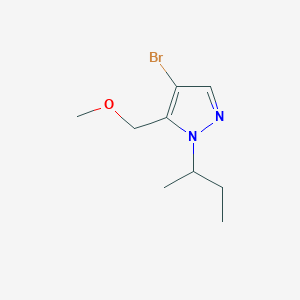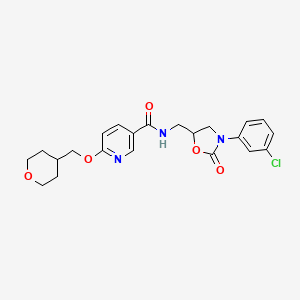
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C22H24ClN3O5 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactivity-Oriented Modification Strategy for SDH Inhibitors
A study focused on designing and synthesizing novel nicotinamide derivatives, including N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, to act as succinate dehydrogenase (SDH) inhibitors. These compounds showed significant antifungal activity against various agricultural pathogens and demonstrated excellent inhibitory effects on SDH enzymes. The study highlighted the potential of these derivatives in developing new antifungal agents and explored their mechanism of action through molecular docking studies (Liu et al., 2020).
Therapeutic Potential in Gastric Lesion Treatment
Research into 1-Methylnicotinamide, a derivative of nicotinamide, indicated its efficacy in treating acute gastric lesions induced by stress, suggesting a protective role in gastric mucosal defense. This study opens avenues for the application of nicotinamide derivatives in gastroenterology, particularly in developing treatments for stress-induced gastric damage. The research underlines the importance of endogenous prostacyclin and sensory nerves in mediating the therapeutic effects (Brzozowski et al., 2008).
Antimicrobial and Antineoplastic Activities
A study on the synthesis and biological evaluation of nicotinamide derivatives, including those structurally related to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, demonstrated promising antimicrobial and antineoplastic activities. These findings suggest the potential use of such compounds in the treatment of cancer and infectious diseases, highlighting the versatility of nicotinamide derivatives in therapeutic applications (Patel & Shaikh, 2010).
Herbicidal Activity and SAR Study
Nicotinic acid derivatives, closely related to the compound , have been explored for their herbicidal activity. One study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides and found that some derivatives exhibited excellent herbicidal efficacy. This research contributes to the understanding of structure-activity relationships (SAR) in the development of new herbicides, indicating the potential agricultural applications of nicotinamide derivatives (Yu et al., 2021).
Propriétés
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c23-17-2-1-3-18(10-17)26-13-19(31-22(26)28)12-25-21(27)16-4-5-20(24-11-16)30-14-15-6-8-29-9-7-15/h1-5,10-11,15,19H,6-9,12-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURRSAMFXZDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)
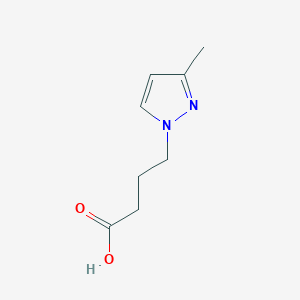
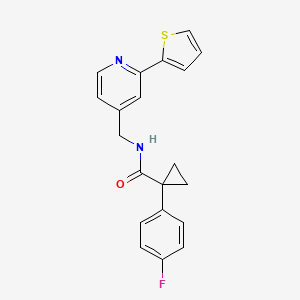
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)
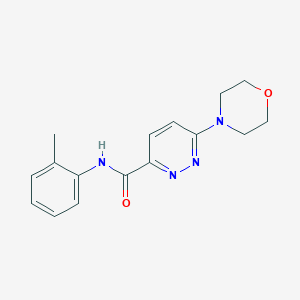

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)
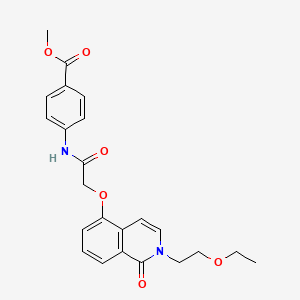
![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)
![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)
![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)
